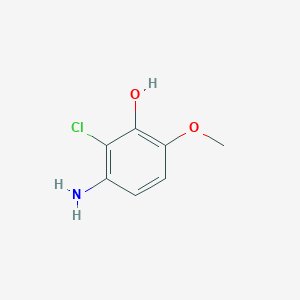

3-Amino-2-chloro-6-methoxyphenol

Description

Contextualization of Aminophenols, Chlorophenols, and Methoxyphenols in Chemical Research

Aminophenols are derivatives of phenol (B47542) containing an amino group. They are amphoteric, meaning they can act as weak acids or bases, although the basic character is typically more pronounced. researchgate.net Aminophenols and their derivatives are crucial intermediates in the production of pharmaceuticals, photographic developers, and dyes. researchgate.nettaylorandfrancis.com For instance, 4-aminophenol (B1666318) is a key precursor in the industrial synthesis of paracetamol (acetaminophen). guidechem.comwikipedia.org The reactivity of aminophenols allows for a wide range of chemical transformations, including alkylation, acylation, and cyclization reactions. researchgate.net

Chlorophenols are a group of organochlorine compounds where one or more hydrogen atoms on the phenol ring are replaced by chlorine atoms. wikipedia.org There are 19 different chlorophenols, and they are commonly used as pesticides, herbicides, and disinfectants. wikipedia.orgcdc.gov Their applications extend to the manufacturing of dyes, drugs, and other chemicals. taylorandfrancis.com The degree of chlorination and the position of the chlorine atoms on the benzene (B151609) ring significantly impact their chemical properties and environmental persistence. nih.govcanada.ca

Methoxyphenols , also known as hydroxyanisoles, are phenols substituted with a methoxy (B1213986) group. wikipedia.org They are found in nature, often as products of lignin (B12514952) pyrolysis, and are used as tracers for biomass burning in atmospheric studies. acs.orgnih.gov In chemical synthesis, they serve as building blocks for more complex molecules and have been investigated for their antioxidant properties. nih.gov The pyrolysis of methoxyphenols has been studied to understand the formation of various chemical products. acs.org

General Academic Importance of 3-Amino-2-chloro-6-methoxyphenol

This compound is a polysubstituted phenol that incorporates the characteristic functional groups of the aforementioned classes: an amino group, a chloro group, and a methoxy group. This unique combination of substituents on a single phenol ring makes it a compound of significant academic interest. The interplay of these functional groups can lead to novel chemical reactivity and biological activity.

Scope of Current Research and Knowledge Gaps concerning this compound

Current research on this compound appears to be primarily focused on its role as a synthetic intermediate. It is recognized as a building block in the creation of more complex molecules, particularly in the fields of dye chemistry and medicinal chemistry. chemimpex.comchemimpex.com For instance, it is used in the development of pharmaceutical agents where specific biological activity is desired. chemimpex.com

Structure

3D Structure

Properties

CAS No. |

526217-43-6 |

|---|---|

Molecular Formula |

C7H8ClNO2 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

3-amino-2-chloro-6-methoxyphenol |

InChI |

InChI=1S/C7H8ClNO2/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,10H,9H2,1H3 |

InChI Key |

MOAOLFPDOYZANV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Chloro 6 Methoxyphenol

Reactivity of Aromatic Nucleophilic and Electrophilic Sites

Nucleophilic Substitution at Chloro Group

The presence of a chloro group on the aromatic ring suggests the potential for nucleophilic aromatic substitution reactions. In general, such reactions are facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group. In the case of 3-Amino-2-chloro-6-methoxyphenol, the amino and methoxy (B1213986) groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the specific electronic interplay of these substituents with the chloro group has not been documented.

Electrophilic Aromatic Substitution Activation by Methoxy Group

The methoxy group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the methoxy group are already substituted. The amino group is also a strong activating group. The combined directing effects of the amino and methoxy groups, along with the deactivating effect of the chloro group, would determine the regioselectivity of any electrophilic substitution. However, specific studies on this aspect are not available.

Transformations of Functional Groups

Oxidation Reactions (e.g., to Quinone Species)

Aminophenols are known to be susceptible to oxidation, often leading to the formation of quinone-imine or quinone species. The electron-donating amino and hydroxyl (after potential demethylation of the methoxy group) groups would make the aromatic ring of this compound susceptible to oxidation. However, no studies detailing the specific conditions or products of such oxidations for this compound have been found.

Reduction Pathways of Amino and Nitro Precursors

Information regarding the synthesis of this compound from a corresponding nitro precursor is not available in the searched literature. Generally, the reduction of a nitro group to an amino group on a substituted aromatic ring can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The specific conditions would depend on the other functional groups present in the molecule to avoid their reduction.

Condensation Reactions of the Amino Group

The primary amino group in this compound is expected to undergo condensation reactions with carbonyl compounds to form Schiff bases or with other suitable reagents to form heterocyclic structures. For instance, the reaction of ortho-aminophenols with 1,2-dicarbonyl compounds is a common route to phenoxazine (B87303) derivatives. While this reactivity is anticipated, specific examples involving this compound are not documented in the available literature.

Lack of Publicly Available Research Data for this compound

Initial comprehensive searches for the chemical compound "this compound" have not yielded any specific, publicly available scientific literature detailing its chemical reactivity, derivatization, or reaction mechanisms. The search results consistently point to related but structurally distinct compounds, such as 3-amino-2-chloro-6-picoline, 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine, and 2-chloro-6-methoxypyridin-3-amine.

This absence of dedicated research on this compound in accessible scientific databases and literature prevents the creation of a scientifically accurate and detailed article based on the provided outline. Generating content on its specific derivatization, reaction pathways, and kinetic and thermodynamic considerations would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical reactivity and mechanistic investigations of this compound cannot be generated at this time due to the lack of foundational research data.

Advanced Spectroscopic and Analytical Research Methodologies for 3 Amino 2 Chloro 6 Methoxyphenol

Structural Elucidation Techniques in Research Contexts

A combination of spectroscopic techniques is essential to piece together the molecular puzzle of 3-Amino-2-chloro-6-methoxyphenol, providing insights into its atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show two doublets, characteristic of two adjacent protons on the benzene (B151609) ring. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration. The methoxy (B1213986) (-OCH₃) group protons would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, chloro, hydroxyl, and methoxy groups). An additional signal would correspond to the methoxy carbon. The precise chemical shifts can be predicted using computational models and by comparison with data from structurally similar compounds.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the through-space proximity of protons, offering insights into the preferred conformation of the molecule, particularly the orientation of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on computational models and analysis of similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | - | 145-155 |

| C2-Cl | - | 115-125 |

| C3-NH₂ | - | 135-145 |

| C4-H | 6.5-7.0 | 110-120 |

| C5-H | 6.5-7.0 | 115-125 |

| C6-OCH₃ | - | 150-160 |

| -OCH₃ | 3.8-4.0 | 55-65 |

| -NH₂ | 3.5-5.0 (broad) | - |

| -OH | 5.0-6.0 (broad) | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₇H₈ClNO₂), distinguishing it from other compounds with the same nominal mass.

Ionization Techniques (ESI, FAB): Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques that are well-suited for analyzing polar molecules like this compound, as they tend to produce intact molecular ions with minimal fragmentation.

Fragmentation Analysis: In addition to the molecular ion, the mass spectrum will display a series of fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and cleavage of the C-Cl or C-N bonds. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predictions are based on common fragmentation patterns of related aromatic compounds.

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 173/175 | [M]⁺ (Molecular ion) |

| 158/160 | [M - CH₃]⁺ |

| 145/147 | [M - CO]⁺ |

| 130 | [M - CH₃ - CO]⁺ |

| 138 | [M - Cl]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (two sharp bands around 3300-3500 cm⁻¹), C-O stretching of the methoxy group and the phenol (B47542) (around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The presence of the amino, hydroxyl, and methoxy groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the benzene absorption bands to longer wavelengths.

Table 3: Expected IR and UV-Vis Spectral Data for this compound Data is estimated based on typical values for the respective functional groups and chromophores.

| Spectroscopic Technique | Feature | Expected Range |

|---|---|---|

| Infrared (IR) | O-H stretch (phenol) | 3200-3600 cm⁻¹ (broad) |

| N-H stretch (amine) | 3300-3500 cm⁻¹ (two sharp bands) | |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |

| C-O stretch (methoxy/phenol) | 1000-1300 cm⁻¹ | |

| UV-Visible (UV-Vis) | π → π* transitions | 270-290 nm |

Chromatographic Separation and Detection Methods in Research

Chromatographic techniques are indispensable for separating the components of a mixture and for determining the purity of a compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS. After separation on the GC column, the eluted components enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. This allows for the confident identification of this compound and any impurities present.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds. Due to the presence of a chlorine atom, this compound would elicit a strong response from an ECD, making GC-ECD a suitable technique for its trace-level detection and quantification. The retention time of the derivatized compound would be a key parameter for its identification.

Liquid Chromatography (LC) Techniques for Complex Mixture Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is an indispensable tool for the separation, identification, and quantification of this compound in complex matrices. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of aminophenol derivatives. nih.govnih.gov In this mode, a nonpolar stationary phase, such as C18-modified silica, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For a compound like this compound, the mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The pH of the mobile phase can be adjusted to control the ionization state of the amino and phenolic hydroxyl groups, thereby influencing the retention time and peak shape. nih.gov

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offers enhanced selectivity for the separation of polar compounds like aminophenols. sielc.comsielc.com These columns can provide unique retention mechanisms, allowing for the separation of closely related isomers and impurities.

For detection, UV-Vis spectrophotometry is widely used, as the phenolic ring of this compound exhibits strong absorbance in the UV region. sielc.comsielc.com The selection of the detection wavelength is optimized to maximize sensitivity and minimize interference from other components in the sample. For more definitive identification and structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov This powerful combination provides both retention time data and mass-to-charge ratio information, enabling the unambiguous identification of the target compound and its metabolites or degradation products in complex mixtures. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of polar compounds like aminophenols. nih.govsielc.com

| Parameter | Description | Example Conditions for Aminophenol Derivatives |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. | Reversed-Phase C18 (5 µm particle size), Mixed-Mode (e.g., Primesep 100) nih.govsielc.comsielc.com |

| Mobile Phase | The solvent that moves the analytes through the column. | Isocratic or gradient mixture of Acetonitrile/Methanol and water with a buffer (e.g., Ammonium (B1175870) Formate, Phosphate) nih.govnih.govsielc.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min nih.govsielc.com |

| Detection | The method used to visualize the separated analytes. | UV-Vis at a specific wavelength (e.g., 232 nm, 275 nm), Mass Spectrometry (MS) nih.govsielc.comsielc.com |

| Column Temperature | The temperature of the column during separation. | Ambient or controlled (e.g., 30-40 °C) to ensure reproducibility. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance volatility for gas chromatography (GC), improve thermal stability, and increase detection sensitivity. numberanalytics.com

Silylation: This is a common derivatization technique where the active hydrogens on the amino (-NH2) and hydroxyl (-OH) groups are replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Silylation increases the volatility and thermal stability of the compound, making it amenable to analysis by GC-MS. numberanalytics.com The resulting derivatives are less polar and exhibit improved chromatographic peak shapes. sigmaaldrich.com

Alkylation: Alkylation involves the introduction of an alkyl group onto the amino or hydroxyl functional groups. researchgate.netumich.edu This can be achieved using various alkylating agents, such as alkyl halides or sulfates. google.com Selective N-alkylation or O-alkylation can be achieved by using appropriate protecting groups. researchgate.netumich.eduresearchgate.net For instance, the amino group can be protected to allow for the selective alkylation of the hydroxyl group, followed by deprotection. researchgate.net Alkylation can also be used to introduce a chromophore or fluorophore to enhance detection in HPLC. A sequential alkylation procedure can be employed where the phenolic hydroxyl group is first alkylated, followed by on-column derivatization of the amide group in GC. nih.gov

Condensation: Condensation reactions can be employed to form larger, more easily detectable molecules. For example, aminophenols can react with aldehydes to form Schiff bases. umich.edu These reactions can be used to create derivatives with specific spectroscopic properties or to link the molecule to another for further analysis. The condensation of aminophenols with other reagents can lead to the formation of heterocyclic compounds with distinct analytical characteristics.

| Strategy | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.com | Increases volatility and thermal stability, improves peak shape. numberanalytics.com | GC-MS sigmaaldrich.com |

| Alkylation | Alkyl halides (e.g., Heptyl iodide), Dimethyl sulfate (B86663) google.comnih.gov | Increases volatility, can introduce chromophores. | GC, HPLC nih.gov |

| Condensation | Aldehydes (e.g., Benzaldehyde) umich.edu | Forms new compounds with specific properties for detection. | HPLC, Spectrophotometry |

Thermal Analysis Techniques for Investigating Stability in Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are employed to investigate the thermal stability and decomposition profile of this compound.

In TGA, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides information about the temperatures at which the compound decomposes. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.

For this compound, TGA/DTG analysis would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue mass. The thermal stability of the compound is influenced by its substituent groups. For instance, studies on related compounds like 2-amino-3-chloro-1,4-naphthoquinones have shown that the thermal stability can be influenced by the nature of the substituents. researchgate.net The presence of the chloro and methoxy groups on the phenol ring of this compound will have a specific impact on its thermal decomposition pathway compared to unsubstituted aminophenols. The data obtained from TGA/DTG is crucial for understanding the compound's thermal limitations and for developing safe handling and storage procedures in a research setting.

| Compound | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) (from DTG) | Residue at 600 °C (%) |

|---|---|---|---|

| Phenol | ~150 | ~180 | <5 |

| p-Aminophenol | ~180 | ~290 | ~10 |

| p-Chlorophenol | ~160 | ~200 | <5 |

| Hypothetical: this compound | Estimated 190-210 | Estimated 250-270 | Variable |

Electroanalytical Methods

Electroanalytical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of this compound, particularly when it forms complexes with metal ions. The amino and hydroxyl groups of aminophenols can act as bidentate ligands, chelating with various transition metals to form stable complexes. acs.org The electronic properties of these metal complexes, including their redox potentials, are of significant interest in fields such as catalysis and materials science. nih.gov

Cyclic voltammetry involves applying a potential that is varied linearly with time to a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction processes of the electroactive species in solution. For a metal complex of this compound, CV can be used to determine the formal reduction potentials of the metal center (e.g., Mn(III)/Mn(II) or Co(III)/Co(II) couples) and to assess the reversibility of the redox processes. nih.govacs.org

The substituent groups on the aminophenol ligand, namely the chloro and methoxy groups, will influence the electron density on the coordinating atoms and, consequently, the redox potentials of the metal center in the complex. acs.org The redox behavior of these complexes is crucial for understanding their potential applications, for instance, in mimicking the active sites of metalloenzymes or as catalysts in oxidation reactions. nih.govnih.gov

| Complex | Redox Couple | Formal Potential (V vs. reference electrode) | Technique |

|---|---|---|---|

| Manganese(III)-aminophenolate | Mn(III)/Mn(II) | -0.14 to -0.23 nih.gov | Cyclic Voltammetry |

| Cobalt(III)-aminophenolate | Co(III)/Co(II) | Variable, dependent on ligands and solvent acs.org | Cyclic Voltammetry |

| Iron(III)-aminophenolate | Fe(III)/Fe(II) | Variable | Cyclic Voltammetry |

Theoretical and Computational Chemistry Investigations of 3 Amino 2 Chloro 6 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) for Electronic Structure and Properties Prediction

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying substituted phenols. It is favored for its balance of computational cost and accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach is particularly effective for predicting the geometric and electronic properties of organic molecules.

For a molecule like 3-Amino-2-chloro-6-methoxyphenol, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p). indexcopernicus.comnih.govscielo.br The B3LYP functional incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust description of electron correlation. The basis set defines the set of mathematical functions used to build the molecular orbitals.

DFT is used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. From this optimized geometry, various properties can be calculated, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. indexcopernicus.com Vibrational frequency calculations are also performed to confirm that the optimized structure is a true energy minimum and to simulate infrared and Raman spectra. nih.govdergipark.org.tr

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on typical DFT calculations for substituted phenols and are presented for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C-N | ~1.40 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angles | C-C-C (aromatic) | 118 - 122° |

| C-C-O | ~120° | |

| C-O-H | ~109° | |

| C-C-N | ~121° | |

| C-C-Cl | ~120° |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also offer valuable insights.

Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation, which can be a limitation. More advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy. These methods could be applied to this compound for highly precise energy and property calculations, serving as a benchmark for DFT results.

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. While less accurate, they can be useful for initial explorations of molecular properties or for modeling large-scale systems where higher-level theories are computationally prohibitive.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals is crucial for understanding a molecule's electronic properties and chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. aimspress.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. aimspress.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl/methoxy (B1213986) oxygen atoms, which are strong electron-donating groups. The LUMO is likely distributed over the aromatic ring, with contributions from the electron-withdrawing chloro substituent. The interplay of these donor and acceptor groups finely tunes the HOMO-LUMO gap.

Table 2: Representative Frontier Molecular Orbital Data (Note: These values are illustrative, based on DFT calculations of similar aromatic compounds.)

| Orbital | Property | Typical Energy Value (eV) | Significance |

| HOMO | Energy (EHOMO) | -5.0 to -6.5 eV | Indicates electron-donating ability. |

| LUMO | Energy (ELUMO) | -1.0 to -2.5 eV | Indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.0 to 4.5 eV | Reflects kinetic stability and chemical reactivity. aimspress.com |

Charge Distribution Analysis (e.g., Atomic Charges, Molecular Electrostatic Potential)

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom in the molecule, providing a simplified picture of charge distribution.

Molecular Electrostatic Potential (MEP): An MEP map is a more sophisticated visualization that plots the electrostatic potential onto the molecule's electron density surface. dergipark.org.tr It reveals the regions most susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen, nitrogen, and chlorine atoms. These regions are nucleophilic and are likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups, which are electron-deficient. These are electrophilic sites, prone to attack by nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by translating it into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. uni-muenchen.de This method is particularly powerful for analyzing delocalization effects, such as conjugation and hyperconjugation, by quantifying the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.govwisc.edu

In this compound, key NBO interactions would include:

Delocalization of Lone Pairs: The lone pairs on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl and methoxy groups can delocalize into the antibonding π* orbitals of the benzene (B151609) ring. This donor-acceptor interaction, often denoted as LP(N) → π(C-C) or LP(O) → π(C-C), stabilizes the molecule and is characteristic of substituted anilines and phenols.

Hyperconjugative Effects: Interactions involving the C-H bonds of the methyl group and the aromatic ring can also contribute to molecular stability.

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization.

Table 3: Principal NBO Donor-Acceptor Interactions for this compound (Note: This table presents plausible interactions and representative stabilization energies based on NBO analyses of structurally related molecules.)

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Estimated E(2) (kcal/mol) |

| LP (O) of -OH | π* (C=C) of ring | p-π conjugation | 5 - 20 |

| LP (N) of -NH₂ | π* (C=C) of ring | p-π conjugation | 5 - 25 |

| LP (O) of -OCH₃ | π* (C=C) of ring | p-π conjugation | 4 - 18 |

| π (C=C) of ring | π* (C=C) of ring | π-π* delocalization | 15 - 25 |

| LP (Cl) | σ* (C-C) of ring | Lone pair donation | 1 - 5 |

Spectroscopic Property Simulation

Computational quantum chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) are instrumental in simulating NMR and UV-Vis spectra, as well as calculating vibrational frequencies, which can be correlated with experimental FTIR and Raman data.

Computational NMR and UV-Vis Spectra Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the aromatic protons and carbons would exhibit shifts influenced by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing chloro (-Cl) group.

While specific calculated values for this compound are not present in the available literature, studies on analogous molecules like 2-chloro-6-methylaniline (B140736) demonstrate a strong correlation between computed and experimental NMR data. wikipedia.org It is anticipated that the proton on the hydroxyl group would show a characteristic downfield shift, which would be sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons would appear as a complex splitting pattern due to their distinct electronic environments. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms appearing at lower fields.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be simulated using Time-Dependent DFT (TD-DFT) calculations. These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. The transitions in a molecule like this are typically π → π* and n → π* in nature, originating from the phenyl ring and the lone pairs on the oxygen, nitrogen, and chlorine atoms.

For comparison, computational studies on other substituted phenols and anilines have shown that TD-DFT methods can accurately predict the main absorption bands. nih.gov The presence of the amino and methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol (B47542), due to the extension of the conjugated system.

A hypothetical comparison of predicted NMR and UV-Vis data is presented below, based on typical values for similar structures.

| Parameter | Predicted Value Range |

| ¹H NMR (Aromatic H) | 6.5 - 7.5 ppm |

| ¹H NMR (OH) | 4.0 - 6.0 ppm (variable) |

| ¹H NMR (NH₂) | 3.5 - 5.0 ppm (variable) |

| ¹H NMR (OCH₃) | 3.7 - 4.0 ppm |

| ¹³C NMR (Aromatic C) | 110 - 160 ppm |

| UV-Vis (λmax) | 280 - 320 nm |

This table is illustrative and not based on direct experimental or computational data for this compound.

Vibrational Frequency Calculations (FTIR)

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active vibrational modes of this compound. These calculations provide the frequencies and intensities of the vibrational bands, which can be compared with experimental Fourier Transform Infrared (FTIR) spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes:

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretches: Asymmetric and symmetric stretching vibrations of the amino group would appear in the 3300-3500 cm⁻¹ region.

C-H Aromatic Stretches: These would be observed around 3000-3100 cm⁻¹.

C-O Stretch: The stretching of the C-O bond of the methoxy and hydroxyl groups would likely appear in the 1200-1300 cm⁻¹ range.

C-Cl Stretch: A characteristic band for the carbon-chlorine stretch is expected in the lower frequency region, typically between 600-800 cm⁻¹.

Studies on substituted phenols have demonstrated excellent agreement between scaled theoretical vibrational frequencies and experimental FTIR data. nih.gov

A representative table of predicted and potential experimental vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-O Stretch (Methoxy/Phenol) | 1200 - 1300 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

This table is illustrative and based on characteristic frequencies for similar functional groups.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the nature of non-covalent interactions are crucial for understanding the macroscopic properties of this compound.

Hydrogen Bonding Studies

This compound has multiple sites for hydrogen bonding: the hydroxyl group and the amino group can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. Intramolecular hydrogen bonding is possible between the hydroxyl group and the adjacent amino or chloro groups, which would influence the molecule's preferred conformation. Intermolecular hydrogen bonding will be significant in the solid state and in protic solvents, leading to the formation of dimers or larger aggregates. The strength and geometry of these hydrogen bonds can be effectively studied using computational methods.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. Although a crystal structure for this compound is not available in the searched literature, a hypothetical analysis can be discussed based on studies of similar molecules like 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface would likely reveal significant contributions from:

H...H contacts: Typically representing a large portion of the surface area.

O...H/H...O contacts: Indicating the presence of strong hydrogen bonds involving the hydroxyl and methoxy groups.

N...H/H...N contacts: Corresponding to hydrogen bonds involving the amino group.

Cl...H/H...Cl contacts: Representing weaker halogen bonding interactions.

C...H/H...C contacts: Arising from van der Waals forces.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

| Interaction Type | Hypothetical Contribution to Hirshfeld Surface |

| H...H | 40 - 50% |

| O...H/H...O | 20 - 30% |

| N...H/H...N | 10 - 15% |

| Cl...H/H...Cl | 5 - 10% |

| C...H/H...C | 5 - 10% |

This table is a hypothetical representation based on analyses of molecules with similar functional groups.

Solvation Effects and Solvatochromism Studies

The electronic and spectroscopic properties of this compound are expected to be influenced by the solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT and TD-DFT to simulate these effects.

Solvatochromism is the change in the color of a solute when dissolved in different solvents, which is a direct consequence of the differential solvation of the ground and excited electronic states. wikipedia.org For a polar molecule like this compound, an increase in solvent polarity is likely to cause a shift in the UV-Vis absorption maximum. The direction of this shift (bathochromic or hypsochromic) depends on the change in the dipole moment of the molecule upon electronic excitation. Studies on other aminophenol derivatives have shown significant solvatochromic effects. researchgate.net It is anticipated that this compound would exhibit positive solvatochromism (a red shift) with increasing solvent polarity, as the excited state is often more polar than the ground state in such molecules.

Reaction Pathway and Transition State Calculations

The computational investigation of a chemical reaction, such as the oxidation of this compound, involves mapping the potential energy surface (PES) to identify the most likely reaction pathway. This pathway connects the reactants to the products through a series of intermediates and transition states. A transition state represents the highest energy point along a specific reaction coordinate and is a critical structure for understanding the reaction mechanism.

For a substituted phenol like this compound, oxidation reactions are of significant interest. These reactions can proceed through various mechanisms, including hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these pathways. nih.govnih.gov The first step in the oxidation of a phenol is often the formation of a phenoxyl radical. nih.gov The presence of amino, chloro, and methoxy substituents on the aromatic ring will significantly influence the stability of this radical and the subsequent reaction steps.

The reaction pathway for the oxidation of this compound would likely be initiated by the abstraction of the hydrogen atom from the hydroxyl group, forming a stabilized radical. The stability of this radical is crucial as it dictates the initial rate of reaction. The unpaired electron in the resulting phenoxyl radical can be delocalized across the aromatic ring, with the positions of the substituents playing a key role in this delocalization. Subsequent steps could involve dimerization or further oxidation to form quinone-like structures. researchgate.net

Transition state calculations would focus on identifying the geometry and energy of the transition state for the initial hydrogen abstraction and any subsequent bond-forming or bond-breaking steps. These calculations are computationally intensive and involve locating a first-order saddle point on the potential energy surface. The vibrational frequencies of the transition state are also calculated to confirm that it possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. This is a key parameter that governs the rate of a chemical reaction, as described by the Arrhenius equation. Computational chemistry provides a powerful tool for predicting these energy barriers. By calculating the energies of the reactant (this compound) and the transition state for a given reaction step, the energy barrier can be determined.

The prediction of reaction kinetics also relies on the calculation of the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. Transition state theory (TST) is often employed to relate these calculated thermodynamic properties to the reaction rate constant (k).

For the oxidation of this compound, we can hypothesize a multi-step reaction pathway and estimate the energy barriers for each step based on similar systems studied in the literature. The initial hydrogen abstraction from the phenolic hydroxyl group would be the first key step. Subsequent reactions, such as radical-radical coupling or further oxidation, would have their own distinct transition states and energy barriers.

Table 1: Hypothetical Energy Barriers for the Oxidation of this compound This table presents plausible, theoretically-derived energy values for key steps in the oxidation of this compound, based on computational studies of analogous substituted phenols.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| 1 | Hydrogen abstraction from the phenolic -OH group | 10 - 15 |

| 2 | Dimerization of the phenoxyl radical | 5 - 10 |

| 3 | Oxidation of the phenoxyl radical to a quinone-imine | 15 - 20 |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

The reactivity of the benzene ring in this compound is significantly modulated by the electronic effects of its three substituents: the amino (-NH2), chloro (-Cl), and methoxy (-OCH3) groups. These effects can be broadly categorized as inductive effects and resonance effects.

Amino Group (-NH2): The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect due to the electronegativity of nitrogen, but a very strong electron-donating resonance effect due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. wikipedia.org This increases the electron density of the ring, making it more susceptible to electrophilic attack and stabilizing the phenoxyl radical intermediate in oxidation reactions.

Chloro Group (-Cl): The chloro group is a deactivating group. It has an electron-withdrawing inductive effect due to the high electronegativity of chlorine. It also has a weak electron-donating resonance effect due to the lone pairs on the chlorine atom. However, the inductive effect dominates, making the ring less electron-rich. nih.gov In the context of oxidation, the chloro substituent can influence the spin density distribution in the phenoxyl radical.

Methoxy Group (-OCH3): The methoxy group is a strong activating group, similar to the amino group. It has an electron-withdrawing inductive effect but a strong electron-donating resonance effect. libretexts.orglibretexts.orgmsu.edu This resonance effect increases the electron density of the aromatic ring and can stabilize a positive charge or a radical intermediate.

Table 2: Summary of Substituent Effects on the Reactivity of the Aromatic Ring in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Amino (-NH2) | 3 | Electron-withdrawing | Strong electron-donating | Activating |

| Chloro (-Cl) | 2 | Strong electron-withdrawing | Weak electron-donating | Deactivating |

| Methoxy (-OCH3) | 6 | Electron-withdrawing | Strong electron-donating | Activating |

Role of 3 Amino 2 Chloro 6 Methoxyphenol in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

3-Amino-2-chloro-6-methoxyphenol serves as a versatile building block in the synthesis of complex organic molecules due to its distinct pattern of substituents on the benzene (B151609) ring. The presence of an amino group, a chloro group, a hydroxyl group, and a methoxy (B1213986) group allows for a variety of chemical transformations, making it a valuable precursor in several areas of synthetic chemistry.

Precursor in Heterocyclic Chemistry (e.g., Benzoxazoles, related pyrimidine (B1678525) derivatives)

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds. The ortho-aminophenol moiety is a key structural feature for the formation of benzoxazoles. researchgate.netrsc.org The general synthesis of benzoxazoles often involves the condensation of a 2-aminophenol (B121084) with a variety of reagents, including aldehydes, ketones, carboxylic acids, and their derivatives. researchgate.netrsc.orgorganic-chemistry.org This process typically proceeds through the formation of an intermediate Schiff base or amide, followed by cyclization to form the benzoxazole (B165842) ring. organic-chemistry.org The specific substituents on the this compound ring can influence the reactivity and properties of the resulting benzoxazole derivatives, making them of interest for various applications, including as potential A2A receptor antagonists for neurodegenerative diseases. nih.gov

Furthermore, the amino group on the benzene ring provides a reactive site for the construction of other heterocyclic systems, such as pyrimidine derivatives. Pyrimidines are synthesized through various condensation reactions, often involving a component with an N-C-N moiety, like guanidine, which can react with a three-carbon dielectrophilic component. nih.gov The amino group of this compound can be incorporated into the pyrimidine ring structure, leading to the formation of substituted pyrimidine derivatives. nih.govresearchgate.net These derivatives are of significant interest due to their wide range of biological activities. researchgate.netnih.gov The synthesis can involve reactions such as the aminolysis of chloropyrimidines, where the amino group displaces a chlorine atom on the pyrimidine ring. researchgate.net

Intermediate for Polymeric Materials (e.g., Polybenzoxazoles)

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs typically involves the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. Given that this compound contains the o-aminophenol structural unit, it can serve as a monomer or a comonomer in the preparation of polybenzoxazoles. The presence of the chloro and methoxy substituents on the polymer backbone would be expected to modify the properties of the resulting PBO, potentially influencing its solubility, processability, and final material characteristics.

Scaffold for Ligand Design

The molecular framework of this compound makes it an excellent scaffold for the design of ligands for coordination chemistry. The strategic placement of donor atoms, particularly the amino and hydroxyl groups, allows for the synthesis of molecules capable of binding to metal ions.

Synthesis of Schiff Base Ligands for Coordination Chemistry

Schiff bases, which contain an imine or azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govroyalsocietypublishing.org The amino group of this compound can react with a wide variety of carbonyl compounds to form Schiff base ligands. nih.govscispace.com These reactions are often straightforward and can be carried out under mild conditions. royalsocietypublishing.org The resulting Schiff base ligands possess at least two potential coordination sites: the imine nitrogen and the phenolic oxygen. The electronic and steric properties of the Schiff base can be fine-tuned by varying the aldehyde or ketone used in the condensation reaction. science.govneliti.com This versatility allows for the creation of a diverse library of ligands with tailored properties for specific applications in coordination chemistry. nih.govsemanticscholar.org

Chelating Properties in Metal Complex Formation

Schiff base ligands derived from this compound can act as chelating agents, binding to a central metal ion through multiple donor atoms to form stable metal complexes. scispace.commdpi.com The o-hydroxy group and the imine nitrogen of the Schiff base can coordinate to a metal ion, forming a stable five- or six-membered chelate ring. neliti.comnih.gov This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The specific coordination geometry and the properties of the metal complex are influenced by the nature of the metal ion and the structure of the Schiff base ligand. mdpi.commdpi.com The presence of the chloro and methoxy substituents on the aromatic ring can also impact the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex. mdpi.com

Advanced Functionalization Studies

The functional groups present in this compound offer opportunities for further chemical modifications, allowing for the synthesis of a wide range of derivatives with specific properties. The amino group can be acylated, alkylated, or diazotized, leading to the introduction of various functional groups. The hydroxyl group can be etherified or esterified. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, although this may require harsh reaction conditions. These functionalization studies open up avenues for creating novel compounds for diverse applications.

Lack of Sufficient Data for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient public information regarding the chemical compound "this compound" to generate the requested article.

The specific topics of "Introduction of Diverse Chemical Moieties" and "Regioselective Functionalization Post-Synthesis" require detailed research findings, reaction schemes, and experimental data that are not present in the accessible literature for this particular compound. While searches yielded information on structurally related compounds, such as substituted aminophenols in general and pyridine (B92270) analogues, the strict requirement to focus solely on "this compound" cannot be met.

Without specific studies or publications detailing the synthetic applications and reactivity of "this compound," any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable research. Therefore, the article cannot be generated as per the provided instructions.

Environmental and Degradation Research Relevant to Substituted Phenols Academic Focus on Pathways

Formation and Transformation Pathways in Environmental Systems

The environmental presence of substituted phenols like 3-Amino-2-chloro-6-methoxyphenol is often linked to industrial processes and the transformation of other chemicals. Understanding their formation and degradation is crucial for assessing their environmental impact.

The chlorination of water is a common disinfection practice that can lead to the formation of various disinfection by-products (DBPs) when precursor compounds, such as phenols, are present.

Research has shown that the chlorination of aminophenols in aqueous solutions results in higher chlorine consumption compared to monochloramination. nih.gov This process leads to the formation of significant amounts of chloroform (B151607) and haloacetic acids (HAAs), with dichloroacetic acid being a major species. nih.gov Specifically, chloroform and HAAs can constitute up to 29% and 39% of the adsorbable organic halides (AOX) formed during chlorination of aminophenols. nih.gov The presence of an amino group, as in 3-aminophenol, can lead to the formation of nitrogenous DBPs like chloropicrin (B1668804), especially when ozonation is used as a pre-treatment to chlorination. nih.gov Ozonation can increase chloropicrin formation by over 100% compared to chlorination alone. nih.gov

The hydroxyl group on the phenol (B47542) ring is an activating group, making the aromatic ring susceptible to electrophilic substitution by chlorine. mdpi.com The reaction proceeds through consecutive substitution at the ortho and para positions. mdpi.com For a compound like 6-methoxyphenol, the methoxy (B1213986) group also directs chlorination to the ortho and para positions. The presence of both amino and methoxy groups in "this compound" suggests a complex series of reactions can occur during water disinfection.

Unexpectedly, the chlorination of phenols can also lead to ring cleavage, forming α,β-unsaturated C4-dicarbonyl species. escholarship.org This indicates that the degradation of the aromatic ring itself is a possible transformation pathway during chlorination. escholarship.org

Table 1: Chlorination By-Products from Phenolic Compounds

| Precursor Compound | Disinfection Method | Major By-Products | Reference |

|---|---|---|---|

| Aminophenols | Chlorination | Chloroform, Haloacetic Acids (e.g., Dichloroacetic acid) | nih.gov |

| 3-Aminophenol | Ozonation-Chlorination | Chloropicrin | nih.gov |

The persistence of halogenated and methoxylated phenols in the environment is determined by various degradation processes, including biodegradation and photodegradation.

Biodegradation by microorganisms is a primary pathway for the removal of phenolic compounds from soil and water. nih.gov For instance, Pseudomonas fluorescens has been shown to degrade phenol via the meta-cleavage pathway, where the aromatic ring is opened after dihydroxylation to catechol. nih.gov The rate of biodegradation can be influenced by the substituents on the phenol ring. Studies on substituted phenols have shown that compounds like phenol and p-cresol (B1678582) are more easily biodegradable than dimethylphenols. nih.gov The presence of halogens can also affect biodegradability.

Advanced oxidation processes (AOPs) are effective in degrading substituted phenols. In a hybrid gas-liquid electrical discharge reactor, the degradation of substituted phenols followed first-order kinetics. acs.org Under an oxygen atmosphere, electrophilic attack by ozone was the main oxidation pathway, while under an argon atmosphere, hydroxyl radicals were the primary oxidant. acs.org The reactivity of substituted phenols in these systems is influenced by the electronic properties of the substituents. acs.org For example, electron-donating groups like hydroxyl enhance reactivity, while electron-withdrawing groups like nitro and chloro deactivate the ring towards electrophilic attack. acs.org

Photodegradation is another important removal mechanism for phenols in sunlit waters, with a typical half-life for photooxidation of phenol being around 19 hours. cdc.gov The presence of photosensitizers in the water can accelerate this process.

Analytical Methodologies for Environmental Monitoring in Research

Accurate and sensitive analytical methods are essential for monitoring the trace levels of substituted phenols in environmental samples.

The analysis of chlorinated and methoxylated phenols in water typically involves a preconcentration step followed by chromatographic separation and detection.

Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of these compounds from water samples. researchgate.netresearchgate.net Various sorbents, such as polystyrene-divinylbenzene, have been successfully employed. researchgate.net Following extraction, analysis is commonly performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For GC analysis, derivatization is often necessary to improve the volatility and chromatographic behavior of the phenolic compounds. researchgate.netnih.gov Common derivatization reagents include acetic anhydride (B1165640) and pentafluorobenzoyl chloride. nih.govresearchgate.net Detection is typically achieved with a mass spectrometer (MS) or an electron capture detector (ECD), which is particularly sensitive to halogenated compounds. researchgate.netresearchgate.netthermofisher.com U.S. EPA Method 528 is a standard procedure for the GC-MS analysis of phenols in drinking water. thermofisher.comthermofisher.com

HPLC methods, often coupled with UV or coulometric detection, can also be used for the analysis of chlorophenols without derivatization. researchgate.net On-line SPE-HPLC systems allow for automated sample preparation and analysis, improving efficiency and reducing sample handling. researchgate.net

Table 2: Analytical Methods for Trace Analysis of Chlorinated Phenols in Water

| Analytical Technique | Extraction Method | Derivatization | Detection Method | Typical Detection Limits | Reference |

|---|---|---|---|---|---|

| GC-MS | Dispersive liquid-liquid microextraction (DLLME) | Acetic anhydride | Mass Spectrometry | 0.05-0.2 µg/L | nih.gov |

| GC-ECD | Solid-Phase Extraction (SPE) | Pentafluorobenzoyl chloride | Electron Capture | < 20 ng/L | researchgate.net |

The efficiency of the analytical method heavily relies on the optimization of extraction and derivatization steps.

For liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME), parameters such as the choice of extraction solvent, solvent volume, and sample pH need to be optimized to achieve maximum recovery. nih.govcabidigitallibrary.org In a study using DLLME, 1-heptanol (B7768884) was selected as the extraction solvent, and the process was enhanced by using an up-and-down shaker. nih.gov

In solid-phase extraction (SPE), the type and amount of sorbent, sample volume, and the composition and volume of the elution solvent are critical parameters. researchgate.net For instance, high recoveries of chlorophenols were obtained using 1000 mg of a polystyrene-divinylbenzene cartridge to treat 500 mL of acidified water. researchgate.net

Microwave-assisted extraction (MAE) and ultrasonic extraction have been shown to be efficient techniques for extracting phenolic compounds from solid samples like soil, reducing the use of toxic organic solvents and shortening extraction times. nih.gov Accelerated solvent extraction (ASE) using subcritical water has also been explored for the extraction of chlorophenols from soil. dss.go.th

The derivatization reaction conditions, including the type and amount of reagent and reaction time, must also be optimized. In one method, the derivatization and extraction of chlorophenols were completed simultaneously in one minute. nih.gov

Future Research Directions for 3 Amino 2 Chloro 6 Methoxyphenol

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated and optimized synthetic routes for 3-Amino-2-chloro-6-methoxyphenol are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient and environmentally benign methods for its preparation. This could involve:

Exploration of Greener Starting Materials: Investigating alternative, renewable feedstocks to replace traditional petroleum-based precursors.

Catalytic Approaches: Designing and screening catalysts (homogeneous, heterogeneous, or enzymatic) to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and consistent production of the target compound. This approach can offer precise control over reaction parameters, leading to higher yields and purity.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing reactions and predicting new transformations. Future research in this area should include:

Kinetic and Thermodynamic Analysis: Performing detailed kinetic studies to elucidate reaction rates, activation energies, and the influence of various parameters on the reaction pathway. Thermodynamic calculations will provide insights into the feasibility and spontaneity of proposed synthetic steps.

Intermediate Trapping and Characterization: Utilizing spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and trapping experiments to identify and characterize transient intermediates, providing direct evidence for the proposed reaction mechanism.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the fate of specific atoms throughout the reaction, offering unambiguous support for mechanistic proposals.

Exploration of Advanced Catalytic Applications

The unique combination of amino, chloro, and methoxy (B1213986) functional groups on the phenol (B47542) ring suggests that this compound and its derivatives could serve as valuable ligands or precursors for catalysts. Research should be directed towards:

Coordination Chemistry: Synthesizing and characterizing metal complexes with this compound as a ligand. The electronic and steric properties of the ligand can be fine-tuned to influence the catalytic activity of the metal center.

Organocatalysis: Investigating the potential of the compound itself or its simple derivatives to act as organocatalysts in various organic transformations. The presence of both a Lewis basic amino group and a Brønsted acidic phenolic proton could enable cooperative catalysis.

Asymmetric Catalysis: Developing chiral derivatives of this compound for applications in enantioselective catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Comprehensive Theoretical Modeling and Validation

Computational chemistry can provide invaluable insights into the properties and reactivity of this compound, guiding experimental efforts. Future theoretical work should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods to predict molecular geometry, electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity descriptors.

Reaction Pathway Modeling: Simulating potential reaction mechanisms to determine transition state structures and activation barriers, thereby predicting the most favorable reaction pathways.

Solvent Effects: Modeling the influence of different solvents on the compound's conformation, reactivity, and spectroscopic signatures to aid in the selection of optimal reaction conditions.

Experimental Validation: Collaborating with experimental chemists to synthesize the compound and validate the theoretical predictions through spectroscopic analysis and reactivity studies.

Design of New Functional Materials utilizing the Compound as a Scaffold

The multifunctional nature of this compound makes it an attractive building block for the synthesis of novel functional materials. Research in this direction could explore:

Polymer Chemistry: Incorporating the compound as a monomer or a cross-linking agent in the synthesis of polymers. The resulting materials could possess unique thermal, optical, or electronic properties. For instance, its integration into polymer backbones could enhance thermal stability or introduce specific functionalities.

Metal-Organic Frameworks (MOFs): Utilizing the compound as an organic linker for the construction of MOFs. The porosity and functionality of these materials could be tailored for applications in gas storage, separation, and catalysis.

Dye and Pigment Synthesis: Leveraging the aromatic and auxochromic groups of the molecule to design and synthesize novel dyes and pigments with enhanced color fastness, thermal stability, and specific spectral properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-chloro-6-methoxyphenol, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic aromatic substitution or reductive amination of precursor phenols. Key factors include temperature control (60–80°C for optimal substitution) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Complementary techniques include nuclear magnetic resonance (NMR; ¹H and ¹³C for structural confirmation) and mass spectrometry (MS) for molecular weight verification. Melting point analysis should align with literature values (±2°C tolerance) .

Q. What are the primary applications of this compound in coordination chemistry?

- The amino and methoxy groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), making it a ligand for catalytic systems. Applications include studying metal-ligand binding kinetics via UV-Vis spectroscopy and designing heterogenous catalysts for oxidation reactions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- The chloro group acts as a directing meta-substituent, while the methoxy group donates electron density via resonance, altering regioselectivity in Suzuki-Miyaura couplings. Steric hindrance from the amino group may reduce coupling efficiency; DFT calculations can model transition states to optimize conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from general toxicity. Pair with metabolomic profiling to identify pathways affected. Control for batch-to-batch variability by sourcing from ≥2 independent suppliers .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what storage protocols are recommended?

- Stability studies show degradation at pH <3 (protonation of amino group) and pH >10 (hydrolysis of methoxy group). Store under inert gas (N₂/Ar) at 4°C in amber vials. Accelerated aging tests (40°C/75% RH for 6 months) confirm shelf life .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like tyrosinase or cytochrome P450. Validate with in vitro inhibition assays and compare with analogs (e.g., 4-chloro-2-aminophenol) to assess selectivity .

Methodological Considerations

Q. How to design experiments assessing environmental impact (e.g., biodegradation, ecotoxicity)?

- Use OECD Test Guidelines:

- 301F: Measure aerobic biodegradation in activated sludge.

- 202: Daphnia magna acute toxicity (48h EC₅₀).

- 201: Algal growth inhibition (72h IC₅₀). LC-MS quantifies residual compound in media .

Q. What safety protocols are critical when handling this compound?

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Emergency procedures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.